molecular formula C20H17F3N4O5 B2931895 3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351621-23-2

3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Numéro de catalogue: B2931895
Numéro CAS: 1351621-23-2
Poids moléculaire: 450.374
Clé InChI: NEJHVFWNFKNEDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity offered to the research community for investigative purposes. Compounds featuring the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their versatile bioactivity and role as bioisosteres for carbonyl-containing molecules. This particular compound integrates a pyridinyl ring, known to be a potential pH-sensitive fragment, and a trifluoromethylbenzyl-azetidine group, which may influence its physicochemical properties and biological interactions. The oxalate salt form enhances the compound's stability and solubility for experimental applications. Researchers are exploring this and similar oxadiazole derivatives primarily in the context of antimicrobial development, given the critical need to address global antimicrobial resistance. The structural features suggest potential for mechanism-of-action studies, including targeting bacterial enzymes like DNA gyrase. This product is intended for use in standard laboratory assays, including in vitro screening and biochemical studies, to further elucidate its specific activity profile and mechanism.

Propriétés

IUPAC Name

oxalic acid;3-pyridin-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O.C2H2O4/c19-18(20,21)15-5-1-3-12(7-15)9-25-10-14(11-25)17-23-16(24-26-17)13-4-2-6-22-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJHVFWNFKNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The molecular formula for this compound is C21H19F3N4O2C_{21}H_{19}F_3N_4O_2 with a molecular weight of approximately 426.39 g/mol. The structure features a pyridine ring, an azetidine moiety, and an oxadiazole functional group, which are known to contribute to the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of trifluoromethyl groups has been correlated with enhanced lipophilicity, leading to improved antibacterial efficacy .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been documented in several research articles. For example, compounds featuring the oxadiazole ring system have shown cytotoxic effects against different cancer cell lines. A study highlighted that certain oxadiazole derivatives inhibited cell proliferation in pancreatic cancer cells, suggesting potential for further development in oncological therapies .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with metabolic diseases. The compound is being investigated as a potential inhibitor of ghrelin O-acyltransferase (GOAT) , which plays a role in obesity and diabetes management. Inhibitors of GOAT could be beneficial in controlling appetite and energy balance, making this compound a candidate for treating metabolic disorders .

Study 1: Antimicrobial Screening

A recent screening of various oxadiazole derivatives, including those structurally similar to our compound, revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using standard methods such as the broth microdilution technique, yielding minimum inhibitory concentrations (MICs) that indicate their effectiveness .

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines exposed to oxadiazole derivatives showed that these compounds could induce apoptosis in cells through caspase activation pathways. Specifically, one study reported that a related compound reduced viability by over 70% in breast cancer cell lines after 48 hours of treatment .

Research Findings Summary

Activity Type Findings
AntimicrobialEffective against E. coli , S. aureus ; MIC values suggest significant antibacterial potential .
AnticancerInduces apoptosis in breast cancer cell lines; reduces cell viability significantly .
Enzyme InhibitionPotential GOAT inhibitor; implications for obesity and diabetes treatment .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution at the C5 position under basic conditions. For example:

  • Reaction with amines : Substitution by primary/secondary amines yields amidine derivatives (e.g., with piperazine or morpholine) .

  • Reaction with Grignard reagents : Alkyl/aryl magnesium halides attack the electron-deficient C5, forming substituted oxadiazoles (e.g., CF₃ or pyridinyl groups) .

Mechanistic Insight :
The electron-withdrawing nature of the trifluoromethylbenzyl group enhances electrophilicity at C5, facilitating nucleophilic attack (DFT calculations in ).

Ring-Opening Reactions

Under acidic (pH < 3) or reductive (e.g., H₂/Pd-C) conditions, the oxadiazole ring cleaves:

  • Acid hydrolysis : Forms a nitrile intermediate via C–O bond cleavage, followed by hydration to a carboxylic acid.

  • Reductive cleavage : Generates amidoxime derivatives (e.g., with NaBH₄/NiCl₂) .

Experimental Data :

ConditionProductYield (%)Source
1M HCl, 80°C, 6h3-(Pyridin-3-yl)carboxylic acid72
H₂ (1 atm), Pd-CAmidoxime derivative65

Ring-Opening via Alkylation

The azetidine ring undergoes ring-opening with alkyl halides (e.g., methyl iodide) in the presence of NaH:

  • Product : Quaternary ammonium salts with enhanced solubility .

Example :
Azetidine+CH3IN Methylazetidinium iodide\text{Azetidine}+\text{CH}_3\text{I}\rightarrow \text{N Methylazetidinium iodide}
Yield: 85% (reported in ).

Cross-Coupling Reactions

The azetidine’s nitrogen participates in Buchwald–Hartwig amination with aryl halides (e.g., bromobenzene):

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Product : Aryl-substituted azetidines with extended π-conjugation .

Key Finding :
Substituents on the benzyl group (e.g., CF₃) direct coupling to the meta position (XRD data in ).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes nitration or sulfonation:

  • Nitration (HNO₃/H₂SO₄): Introduces NO₂ at the para position relative to CF₃.

  • Sulfonation (SO₃/H₂SO₄): Forms sulfonic acid derivatives.

Regioselectivity :
The CF₃ group deactivates the ring, favoring meta/para substitution (theoretical studies in ).

Radical Reactions

Under UV light, the CF₃ group participates in radical chain reactions:

  • Decarboxylation : Generates trifluoromethyl radicals for C–H functionalization .

Oxalate Counterion Interactions

The oxalate ion forms hydrogen bonds with the oxadiazole’s nitrogen, stabilizing the crystal lattice (single-crystal XRD in). It dissociates in polar solvents (e.g., H₂O or DMSO), enabling ion-exchange reactions with other anions (e.g., Cl⁻ or PO₄³⁻).

Comparaison Avec Des Composés Similaires

Structural Analogues of 1,2,4-Oxadiazoles

Table 1: Structural and Functional Comparisons
Compound Name Core Substituents Key Modifications Biological Relevance Reference
3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate 3-pyridinyl, 5-azetidinyl (3-CF₃-benzylated) Oxalate salt for solubility Likely CNS or antiviral target due to trifluoromethyl and aromatic motifs
5-(Azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole 3-pyridinyl, 5-azetidinyl Lacks 3-CF₃-benzyl and oxalate Intermediate for further functionalization
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 3-CF₃-phenyl, 5-piperidinyl (butenyl-substituted) Piperidine instead of azetidine; unsaturated side chain Probable kinase inhibitor; enantioselective synthesis (97% ee)
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole 4-pyridinyl, 5-pyrrolidinyl (phenethyl-substituted) Pyrrolidine ring with phenethyl group Antiviral activity (e.g., SARS-CoV-2 protease inhibition)
1-Methyl-3-(pyridin-4-yl)-6-(4-(trifluoromethyl)phenyl)-pyrazolo[3,4-c]pyrazole Pyrazolo-pyrazole core with 4-CF₃-phenyl and 4-pyridinyl Bicyclic core instead of oxadiazole Anticancer or anti-inflammatory applications
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-CF₃-phenyl, 5-chloromethyl Chloromethyl group for covalent binding Probable alkylating agent or prodrug

Key Trends in Structure-Activity Relationships (SAR)

Azetidine vs. Piperidine/Pyrrolidine: Azetidine’s smaller ring size increases metabolic stability compared to piperidine but may reduce binding affinity due to restricted conformational flexibility .

Trifluoromethyl Group: The 3-CF₃-benzyl group in the target compound enhances membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues .

Counterion Effects :

  • Oxalate salts improve aqueous solubility, whereas hydrochloride salts (e.g., 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride) may favor crystalline stability .

Heterocyclic Diversity :

  • Replacement of oxadiazole with pyrazolo-pyrazole () alters electronic properties but retains affinity for aromatic enzyme pockets.

Q & A

Basic: How can the synthesis of the 1,2,4-oxadiazole core in this compound be optimized for yield and purity?

Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. To optimize yield:

  • Use diethyl oxalate as a cyclization agent under reflux conditions in anhydrous toluene, with sodium hydride as a base (reaction time: 12–24 hours) .
  • Purify intermediates (e.g., amidoximes) via recrystallization or column chromatography before cyclization to reduce side products. Monitor reaction progress using TLC with UV visualization.
  • For purity, employ silica gel chromatography with ethyl acetate/hexane gradients (3:1 ratio) to isolate the oxadiazole product .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry, especially for the azetidine and pyridinyl moieties. For example, similar oxadiazole derivatives were analyzed using Cu-Kα radiation (λ = 1.54178 Å) with R-factor refinement .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions. For the trifluoromethyl group, observe a singlet at ~110–120 ppm in 19^{19}F NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .

Advanced: How can molecular docking predict the biological activity of this compound against fungal targets?

Methodological Answer:

  • Target Selection : Use databases like PDB to identify enzymes (e.g., fungal 14-α-demethylase, PDB:3LD6) .
  • Docking Software : Employ AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
  • Validation : Compare docking poses with known inhibitors (e.g., fluconazole). A docking score ≤−7.0 kcal/mol suggests strong binding affinity. Validate with in vitro antifungal assays (MIC values) .

Advanced: What strategies mitigate metabolic instability of the trifluoromethylbenzyl-azetidine moiety?

Methodological Answer:

  • Isosteric Replacement : Substitute the trifluoromethyl group with a chlorodifluoromethyl group to retain electronegativity while improving metabolic stability .
  • Prodrug Design : Mask the azetidine nitrogen with a labile protecting group (e.g., tert-butoxycarbonyl) to enhance oral bioavailability .
  • In Silico Metabolism Prediction : Use tools like MetaSite to identify vulnerable sites (e.g., azetidine ring oxidation) and modify substituents accordingly .

Advanced: How does the oxalate counterion influence solubility, and what alternatives exist?

Methodological Answer:

  • Solubility Analysis : Oxalate salts often reduce aqueous solubility. Perform pH-solubility profiling (e.g., pH 1–7) using a shake-flask method with UV quantification.
  • Counterion Screening : Test alternatives like hydrochloride or mesylate salts. For example, adjust buffer solutions (e.g., ammonium acetate, pH 6.5) during crystallization to stabilize ionic forms .
  • Co-Crystallization : Explore co-crystals with succinic acid or caffeine to enhance dissolution rates .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assays : Ensure consistent cell lines (e.g., Candida albicans ATCC 90028) and protocols (CLSI M27 guidelines) for antifungal testing .
  • SAR Analysis : Compare substituent effects systematically. For example, replacing the pyridinyl group with a thiazole may alter logP and membrane permeability, explaining activity variations .
  • Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate molecular descriptors (PSA, logD) with bioactivity data across studies .

Basic: What synthetic routes are available for introducing the azetidine ring?

Methodological Answer:

  • Ring-Closing Strategies : React 1,3-dibromopropane with benzylamine derivatives under basic conditions (K2_2CO3_3/DMF, 80°C) to form the azetidine ring .
  • Protection/Deprotection : Use Boc-protected azetidines during coupling reactions. Remove the Boc group post-synthesis with TFA/DCM (1:1) .

Advanced: How to design SAR studies for optimizing target selectivity?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., varying substituents on the benzyl group).
  • Kinetic Binding Assays : Measure Kd_d values using SPR or ITC to quantify binding to off-target proteins (e.g., human cytochrome P450 enzymes) .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using alignment-independent descriptors to predict selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.